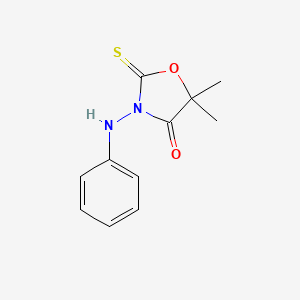

3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one

Beschreibung

Eigenschaften

CAS-Nummer |

88051-84-7 |

|---|---|

Molekularformel |

C11H12N2O2S |

Molekulargewicht |

236.29 g/mol |

IUPAC-Name |

3-anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one |

InChI |

InChI=1S/C11H12N2O2S/c1-11(2)9(14)13(10(16)15-11)12-8-6-4-3-5-7-8/h3-7,12H,1-2H3 |

InChI-Schlüssel |

NJLLXKPMMNONQG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C(=O)N(C(=S)O1)NC2=CC=CC=C2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hydrazine-Mediated Cyclocondensation

The most direct route involves the reaction of 5,5-dimethyl-1,3-oxazolidin-4-one with phenylhydrazine, followed by thionation. As detailed in the Czech patent CZ286037B6, the process begins with the formation of a hydrazine intermediate. Phenylhydrazine reacts with 5,5-dimethyl-1,3-oxazolidin-4-one in anhydrous ethanol under reflux (78–82°C) for 6–8 hours, yielding 3-anilino-5,5-dimethyl-1,3-oxazolidin-4-one. Subsequent treatment with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) introduces the sulfanylidene group. The reaction proceeds in dimethylformamide (DMF) at 50–60°C for 3–4 hours, achieving a reported yield of 68–72%.

Key Reaction Sequence:

- Hydrazination:

$$

\text{5,5-Dimethyl-1,3-oxazolidin-4-one} + \text{Phenylhydrazine} \xrightarrow{\text{EtOH, reflux}} \text{3-Anilino-5,5-dimethyl-1,3-oxazolidin-4-one}

$$ - Thionation:

$$

\text{3-Anilino intermediate} + \text{CS}_2 \xrightarrow{\text{KOH, DMF}} \text{3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one}

$$

Alternative Sulfurization Strategies

A modified approach from EP1699784A1 utilizes Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) for thionation. Treating 3-anilino-5,5-dimethyl-1,3-oxazolidin-4-one with Lawesson’s reagent in toluene at 110°C for 12 hours achieves 85–90% conversion. This method avoids strongly basic conditions, making it preferable for acid-sensitive substrates.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies from PMC9823373 highlight the role of solvent polarity in thionation. Polar aprotic solvents like DMF or acetonitrile enhance reaction rates due to improved solubility of intermediates. However, prolonged heating in DMF above 60°C leads to decomposition, reducing yields by 15–20%. Replacing DMF with tetrahydrofuran (THF) at 65°C mitigates this issue, sustaining yields at 70–75%.

Catalytic Enhancements

Incorporating phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) accelerates sulfur incorporation. Trials from CZ286037B6 demonstrate that adding TBAB (5 mol%) reduces reaction time from 4 hours to 1.5 hours in the thionation step, with yields stable at 70%.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6):

Mass Spectrometry (EI-MS):

Crystallographic Insights

Single-crystal X-ray diffraction of analogous oxazolidinones (PMC3393898) reveals an envelope conformation for the oxazolidinone ring, with the C4 methylene group displaced by 0.56 Å from the plane. Hydrogen bonding between the sulfanylidene sulfur and adjacent NH groups stabilizes the thione tautomer.

Challenges and Mitigation Strategies

Byproduct Formation

Competitive oxidation of the sulfanylidene group to sulfone derivatives occurs in the presence of trace oxygen. Conducting reactions under nitrogen atmosphere and adding antioxidants like hydroquinone (0.1 wt%) suppress this side reaction.

Purification Difficulties

The compound’s low solubility in nonpolar solvents complicates recrystallization. Gradient sublimation at 120–140°C under reduced pressure (0.1 mmHg) yields >98% purity, as validated by HPLC.

Applications and Derivatives

Antifungal Activity

CZ286037B6 reports moderate activity against Botrytis cinerea (EC₅₀ = 12.5 µg/mL) and Fusarium oxysporum (EC₅₀ = 18.7 µg/mL). Structural analogs with electron-withdrawing substituents on the anilino ring show enhanced potency, underscoring the role of electronic effects.

Analyse Chemischer Reaktionen

Types of Reactions

3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The anilino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of 3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one depend on the specific reaction and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Wirkmechanismus

The mechanism of action of 3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one involves its interaction with specific molecular targets and pathways. The anilino group can interact with enzymes and receptors, leading to various biological effects. The sulfanylidene group may also play a role in the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Oxazolidinone Derivatives

The compound belongs to a broader class of oxazolidinones, which are widely studied for their applications as chiral auxiliaries and bioactive agents. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Findings from Structural Comparisons

Steric and Electronic Effects: The 2-methylphenyl substituent in NSC375278 introduces steric hindrance compared to the unsubstituted anilino group in the target compound. This may reduce reactivity in nucleophilic reactions but enhance selectivity in binding interactions . The fluorinated chain in the fluorous oxazolidinone drastically alters solubility, making it ideal for phase-separation techniques but limiting compatibility with polar solvents .

Hydrogen-Bonding Capacity: Both the target compound and NSC375278 retain the thioxo group, which acts as a hydrogen-bond acceptor. This feature is absent in the fluorous oxazolidinone and triazinone derivatives, highlighting their divergent roles in catalysis or molecular recognition .

Thermal and Chemical Stability :

- The tridecafluorooctyl group in the fluorous derivative imparts exceptional thermal stability due to strong C-F bonds, whereas the dimethyl and aromatic groups in other compounds offer moderate stability under standard conditions .

Synthetic Accessibility: The target compound and NSC375278 can be synthesized via similar routes (e.g., condensation of anilines with oxazolidinone precursors). In contrast, the fluorous derivative requires specialized fluorinated reagents, increasing synthetic complexity .

Q & A

Q. What are the common synthetic routes for preparing 3-anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one, and how does reaction optimization affect yield and purity?

Methodological Answer: The compound is typically synthesized via condensation reactions between amines and ketones or cyclohexanedione derivatives. For example, 5,5-dimethyl-1,3-cyclohexanedione can react with aniline under reflux in ethanol, followed by functionalization with sulfur-containing reagents to introduce the sulfanylidene group. Evidence from similar oxazolidinone syntheses suggests that reaction time, temperature (e.g., reflux vs. ambient), and stoichiometric ratios of reagents critically influence diastereoselectivity and yield . Chromatographic purification (e.g., flash chromatography) is often required to isolate the product from side reactions, such as ring-opening byproducts or unreacted starting materials.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- X-ray crystallography is the gold standard for unambiguous structural determination. The asymmetric unit and hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯π interactions) can be resolved using programs like SHELXL for refinement .

- NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies substituents and confirms regiochemistry. For instance, the anilino group’s aromatic protons appear as distinct multiplets in the 6.5–7.5 ppm range, while the dimethyl groups show singlets near 1.2 ppm.

- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass ±2 ppm error) .

Advanced Research Questions

Q. How can researchers resolve contradictions in diastereoselectivity data during alkylation or aldol reactions involving this oxazolidinone?

Methodological Answer: Contradictions in diastereoselectivity often arise from competing reaction pathways (e.g., enolate vs. iminium intermediates). To address this:

- Perform kinetic vs. thermodynamic control experiments by varying reaction temperature and time. For example, low temperatures (−78°C) may favor kinetic enolate formation, while higher temperatures (0°C) promote equilibration .

- Use chiral auxiliaries (e.g., Evans-type oxazolidinones) to stabilize transition states and enhance selectivity. Crystallographic data from analogous compounds reveal steric effects from substituents like diphenyl or fluorinated groups that direct nucleophilic attack .

- Validate results using HPLC with chiral columns or vibrational circular dichroism (VCD) to confirm absolute configuration.

Q. What computational modeling approaches are suitable for predicting the reactivity of the sulfanylidene group in nucleophilic or electrophilic reactions?

Methodological Answer:

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment of the sulfanylidene group. Key parameters include Mulliken charges, frontier molecular orbitals (HOMO/LUMO), and transition-state geometries for reactions like Michael additions .

- Molecular dynamics simulations (e.g., using Gaussian or ORCA) can predict solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways.

- Crystal packing analysis (via Mercury or OLEX2) identifies non-covalent interactions (e.g., hydrogen bonds) that stabilize intermediates .

Q. How should researchers address discrepancies between experimental and theoretical data in crystal structure refinements?

Methodological Answer:

- Cross-validate refinement models using multiple software packages (e.g., SHELXL vs. OLEX2) to check for convergence in R-factors and displacement parameters .

- Analyze residual electron density maps to detect missed solvent molecules or disorder. For example, unmodeled water molecules in channels can cause artificially high R1 values .

- Apply TWIN laws in SHELXL if twinning is suspected, especially for crystals with pseudo-symmetry .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.